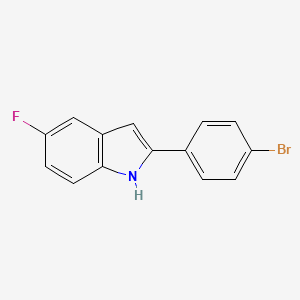

2-(4-Bromophenyl)-5-fluoroindole

Description

Significance of Indole (B1671886) Scaffolds in Medicinal Chemistry and Chemical Biology

The indole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of medicinal chemistry. nih.govnih.gov This scaffold is not only prevalent in a vast number of natural products and alkaloids but also serves as a "privileged structure" in the design of synthetic therapeutic agents. nih.gov Its unique ability to mimic the structure of peptides allows it to bind reversibly to a variety of enzymes and receptors, making it a versatile starting point for drug development. nih.gov

The therapeutic reach of indole derivatives is extensive, with compounds exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govacs.org Well-known drugs such as the anti-migraine agent Sumatriptan and the non-steroidal anti-inflammatory drug Indomethacin are testaments to the clinical success of indole-based compounds. The structural versatility of the indole ring allows for substitutions at multiple positions, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. nih.gov

Overview of Halogenated Indole Derivatives in Research

The introduction of halogen atoms, such as fluorine, chlorine, and bromine, into the indole scaffold is a widely used strategy in medicinal chemistry to modulate a compound's biological activity. Halogenation can significantly alter key physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to target proteins. Fluorine, in particular, is a favored substituent due to its small size and high electronegativity, which can lead to enhanced binding interactions and improved pharmacokinetic profiles.

Research into halogenated indoles has yielded compounds with a range of therapeutic applications. For instance, fluorinated indoles have been investigated as potential anticancer agents, kinase inhibitors, and antibacterial agents. nih.gov The presence of a halogen can influence the electronic properties of the indole ring, impacting its reactivity and interaction with biological macromolecules.

Rationale for Investigating 2-(4-Bromophenyl)-5-fluoroindole as a Model Compound

The compound this compound incorporates three key structural motifs of interest in medicinal chemistry: the indole scaffold, a fluorine atom at the 5-position, and a 4-bromophenyl group at the 2-position. This specific combination makes it an intriguing candidate for investigation as a model compound for several reasons.

The 5-fluoroindole (B109304) core is a common feature in many biologically active molecules and has been associated with various pharmacological activities, including anticancer and enzyme inhibitory effects. nih.gov The phenyl group at the 2-position is a classic substitution pattern in indole chemistry, and the bromine atom on this phenyl ring provides an additional point for potential interaction with biological targets or for further chemical modification. The interplay between the electron-withdrawing fluorine and the bulky, lipophilic bromophenyl group can lead to unique biological properties. Therefore, this compound serves as an excellent model to study the structure-activity relationships of multi-substituted indoles.

Scope and Objectives of Academic Inquiry

The primary objective of academic inquiry into this compound would be to systematically evaluate its potential as a lead compound in drug discovery. This would involve its synthesis and thorough characterization, followed by screening for a wide range of biological activities. Key research areas would include its potential as an anticancer agent, an enzyme inhibitor (particularly against protein kinases, which are often implicated in cancer), or an antimicrobial agent.

A significant part of the investigation would focus on understanding the structure-activity relationship. This involves synthesizing and testing a library of related compounds with modifications to the substitution pattern to determine which structural features are crucial for biological activity. Advanced computational techniques, such as molecular docking, could be employed to predict and rationalize the binding of this compound to potential biological targets. The ultimate goal of such an academic inquiry would be to uncover the therapeutic potential of this and related compounds, potentially leading to the development of new and effective drugs.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 885266-74-0 |

| Molecular Formula | C₁₄H₉BrFN |

| Molecular Weight | 290.13 g/mol |

| IUPAC Name | 2-(4-bromophenyl)-5-fluoro-1H-indole |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)-5-fluoro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrFN/c15-11-3-1-9(2-4-11)14-8-10-7-12(16)5-6-13(10)17-14/h1-8,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAKLXLIHCVKNII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC3=C(N2)C=CC(=C3)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Historical Development of Indole (B1671886) Synthesis Relevant to Aryl and Halogenated Indoles

The synthesis of the indole nucleus is a cornerstone of heterocyclic chemistry, with a rich history of named reactions that have evolved to accommodate a wide array of substituents, including aryl groups and halogens.

One of the most venerable and reliable methods is the Fischer indole synthesis , discovered by Emil Fischer in 1883. wikipedia.org This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone. youtube.com The Fischer synthesis is frequently used to produce indoles with substitutions at the 2- and/or 3-positions. wikipedia.org The versatility of this method allows for the incorporation of halogenated and arylated precursors, making it highly relevant for the synthesis of complex indoles. For instance, using a substituted phenylhydrazine, such as 4-fluorophenylhydrazine, and an aryl ketone allows for the construction of specifically substituted indoles. youtube.com

The Madelung synthesis offers another route, involving the base-catalyzed cyclization of N-acyl-o-toluidines at high temperatures. bhu.ac.in While traditionally harsh, modern variations using organolithium bases operate under milder conditions, expanding its utility for more sensitive substrates. bhu.ac.in

Developed in 1976, the Leimgruber–Batcho indole synthesis is a highly efficient two-step method that is particularly popular in the pharmaceutical industry for its high yields and ability to generate a variety of substituted indoles. wikipedia.org

Other classical methods include the Reissert synthesis , which involves the condensation of o-nitrotoluene with diethyl oxalate (B1200264) followed by reductive cyclization. bhu.ac.in More recent developments have focused on transition-metal-catalyzed reactions, which offer novel and more direct pathways to functionalized indoles, often with greater efficiency and functional group tolerance than the classic methods. rsc.orgmdpi.com

Targeted Synthesis of 2-(4-Bromophenyl)-5-fluoroindole

The specific architecture of this compound necessitates a strategic approach, leveraging established reactions that can precisely install the required functional groups on the indole core.

A retrosynthetic analysis of this compound reveals several possible disconnections, each corresponding to a different synthetic strategy. A common approach is based on the Fischer indole synthesis.

Fischer Indole Synthesis Retron:

C2-N1 and C2-C3 bond disconnection: This is the key disconnection in the Fischer synthesis. It leads back to two primary precursors: 4-fluorophenylhydrazine and an α-haloketone, specifically 2-halo-1-(4-bromophenyl)ethanone . The forward reaction would involve the formation of the corresponding hydrazone, followed by acid-catalyzed intramolecular cyclization and elimination of ammonia (B1221849) to form the indole ring. youtube.com

Palladium-Catalyzed Cross-Coupling Retron:

C2-Aryl bond disconnection: Modern synthetic methods allow for a disconnection at the bond between the indole C2 position and the 4-bromophenyl group. This suggests a forward synthesis involving the coupling of a 5-fluoroindole (B109304) derivative with a 4-bromophenyl-containing reagent. For instance, a 2-unsubstituted or 2-halo-5-fluoroindole could be coupled with a 4-bromophenylboronic acid (Suzuki coupling) or other organometallic reagent.

Bischler Indole Synthesis Retron:

C2-C3 and N1-Aryl bond disconnection: This approach would involve the reaction of an α-haloarylketone (e.g., 2,4'-dibromoacetophenone) with 4-fluoroaniline (B128567). This method is another classical route to 2-arylindoles.

The Fischer indole synthesis pathway is often favored for its reliability and the commercial availability of the required precursors.

The success of any synthetic route hinges on the efficient preparation of its key precursors.

For the Fischer indole synthesis route, the required precursors are:

4-Fluorophenylhydrazine: This compound can be synthesized from 4-fluoroaniline via diazotization followed by reduction.

1-(4-Bromophenyl)-2-chloroethanone (or the bromo-analogue): This α-haloketone can be prepared from 4-bromoacetophenone through α-halogenation using reagents like sulfuryl chloride or N-bromosuccinimide (NBS). 4-bromoaniline (B143363) itself can be prepared from furan-2-carbonyl chloride and aniline (B41778). nih.gov

For a palladium-catalyzed approach , the precursors might include:

5-Fluoroindole: This can be synthesized via several routes, including the vicarious nucleophilic substitution (VNS) reaction of 4-fluoronitrobenzene followed by reductive cyclization. diva-portal.org

4-Bromophenylboronic acid: This is a commercially available reagent commonly used in Suzuki cross-coupling reactions.

The optimization of precursor synthesis often involves adjusting reaction conditions such as solvent, temperature, and catalyst loading to maximize yield and purity, which is crucial when dealing with expensive isotopically labeled materials or complex substrates. diva-portal.org

While a multi-step synthesis is common, direct or "one-pot" approaches are highly sought after for their efficiency. A plausible direct synthesis for this compound could be a modified Fischer indole synthesis or a palladium-catalyzed annulation.

A direct approach could involve a tandem reaction where a substituted aniline and an alkyne are coupled and cyclized in a single pot. For example, a reaction between a derivative of 4-fluoroaniline and 1-bromo-4-ethynylbenzene (B14332) catalyzed by a transition metal complex (like palladium or copper) could potentially form the desired indole structure through a sequence of coupling and cyclization steps. rsc.orgmdpi.com

Another direct method is the Larock indole synthesis, which involves the palladium-catalyzed annulation of an o-haloaniline with an alkyne. In this case, 2-iodo-4-fluoroaniline and 1-bromo-4-ethynylbenzene could be used as coupling partners.

| Synthetic Route | Key Precursors | Primary Reaction Type | Reference |

| Fischer Indole Synthesis | 4-Fluorophenylhydrazine, 1-(4-Bromophenyl)-2-haloethanone | Electrophilic Cyclization | youtube.com |

| Larock Annulation | 2-Halo-4-fluoroaniline, 1-Bromo-4-ethynylbenzene | Palladium-Catalyzed Annulation | mdpi.com |

| Bischler Synthesis | 4-Fluoroaniline, 2-Halo-1-(4-bromophenyl)ethanone | Nucleophilic Substitution/Cyclization | N/A |

This table presents plausible synthetic routes based on established indole synthesis methodologies.

Advanced Synthetic Techniques for Analogues and Derivatives of this compound

The structure of this compound contains a bromine atom, which serves as a versatile functional handle for further chemical modifications, primarily through metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse library of analogues from the parent compound. nih.govresearchgate.net

Suzuki-Miyaura Coupling: The bromine atom on the phenyl ring can be readily coupled with a wide range of aryl or vinyl boronic acids or esters. This reaction, catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand (e.g., BINAP), allows for the synthesis of biaryl derivatives. researchgate.net For example, reacting this compound with phenylboronic acid would yield 2-(biphenyl-4-yl)-5-fluoroindole.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. mdpi.com This would introduce an alkynyl substituent at the 4-position of the phenyl ring, providing a building block for further transformations.

Heck Coupling: The Heck reaction can be used to couple the aryl bromide with an alkene, leading to the formation of a new carbon-carbon double bond and extending the conjugation of the system.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine. This would replace the bromine atom with a substituted amino group, introducing new pharmacophoric elements. A novel series of N-alkyl/aryl substituted phthalimide (B116566) analogs containing 2-bromopyridyl functionality were synthesized applying optimized Buchwald-Hartwig amination conditions. researchgate.net

C-H Functionalization: Beyond using the bromine handle, modern methods allow for the direct functionalization of C-H bonds on the indole ring itself. rsc.org Palladium, rhodium, or iridium catalysts can direct the arylation or alkylation of specific C-H bonds, offering an alternative route to create derivatives without relying on pre-installed functional groups. rsc.orgnih.gov

| Coupling Reaction | Reactant | Resulting Linkage | Catalyst System (Typical) |

| Suzuki-Miyaura | Arylboronic Acid | C-C (Aryl-Aryl) | Pd(OAc)₂, Phosphine Ligand, Base |

| Sonogashira | Terminal Alkyne | C-C (Aryl-Alkynyl) | PdCl₂(PPh₃)₂, CuI, Base |

| Heck | Alkene | C-C (Aryl-Vinyl) | Pd(OAc)₂, Phosphine Ligand, Base |

| Buchwald-Hartwig | Amine | C-N (Aryl-Amino) | Pd Catalyst, Ligand, Base |

This interactive table summarizes key palladium-catalyzed cross-coupling reactions applicable for derivatization.

C-H Functionalization Strategies at Indole Core and Phenyl Substituent

Direct C-H functionalization has emerged as a powerful and atom-economical tool for the derivatization of indole scaffolds, including 2-arylindoles. nih.govbohrium.com This approach avoids the need for pre-functionalized starting materials, thereby streamlining synthetic pathways. nih.gov Transition metal catalysis, particularly with rhodium, palladium, and manganese, has been instrumental in achieving selective C-H activation at various positions of the indole core and the attached phenyl ring. numberanalytics.comnih.govacs.org

Rhodium(III) catalysts have been effectively used for the C-H amidation of 2-arylindoles with dioxazolones, leading to the synthesis of indolo[1,2-c]quinazolines. researchwithrutgers.com These reactions demonstrate high efficiency and compatibility with a range of electronically diverse 2-arylindoles. researchwithrutgers.com Furthermore, Rh(III)-catalyzed annulation of N-unprotected 2-arylindoles with quinone monoacetals has been developed to produce numberanalytics.comacs.orgnih.gov-bridged carbocycles through a twofold C-H activation/formal Michael addition pathway. acs.org The NH group of the indole can act as a directing group in these transformations, guiding the catalyst to the C2- and C3-positions. acs.org

Palladium catalysis has also been widely employed for the C-H functionalization of indoles. For instance, a one-pot Sonogashira-type alkynylation followed by a base-assisted cycloaddition of substituted 2-iodoanilines and terminal alkynes provides a direct route to diversified 2-arylindoles. rsc.org Additionally, palladium/norbornene co-catalyzed regioselective alkylation of 1H-indoles with primary alkyl bromides at the C-H bond adjacent to the NH group has been reported. organic-chemistry.org

Manganese(I) catalysis offers a more sustainable and earth-abundant alternative for C-H functionalization. Water-tolerant manganese(I) catalysts have been successfully applied in the ortho-C-H alkenylation of 2-arylindazoles, a related heterocyclic system, suggesting potential applicability to 2-arylindoles. nih.gov

The functionalization is not limited to the indole core. The bromine atom on the phenyl substituent of this compound serves as a versatile handle for further modifications through cross-coupling reactions, although direct C-H functionalization of the phenyl ring in the presence of the indole nucleus presents selectivity challenges. mdpi.com

Multi-Component Reactions (MCRs) for Scaffold Diversification

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex molecules, minimizing waste and operational steps. nih.govacs.org The indole scaffold, with its multiple reactive sites, is an excellent substrate for MCRs, allowing for rapid diversification. nih.govnih.gov

The nucleophilicity of the C3-position of the indole ring is frequently exploited in MCRs. nih.gov For example, one-pot reactions involving indoles, aldehydes, and other components can lead to the formation of various heterocyclic systems fused or attached to the indole core. nih.gov A notable example is the Ugi-azide multicomponent reaction of indoles, isocyanides, aldehydes, and trimethylsilyl (B98337) azide (B81097) to produce complex indole derivatives. nih.gov

Recent advancements have expanded the scope of MCRs involving indoles beyond the C3-position. A novel multicomponent reaction has been developed for the modular assembly of indole-fused seven-membered heterocycles, such as oxadiazepines and thiadiazepines, by functionalizing the N-H and the adjacent C2-position of the indole simultaneously. nih.govrsc.org This strategy has proven compatible with a variety of substituted indoles, including those with fluoro and bromo groups, highlighting its potential for the derivatization of this compound. nih.govrsc.org

Another MCR approach involves the reaction of indole-3-aldehyde derivatives, ethyl cyanoacetate, and guanidine (B92328) hydrochloride to synthesize 2-amino-5-cyano-4-[(2-aryl)-1H-indol-3-yl]-6-hydroxypyrimidines. nih.gov Furthermore, a four-component condensation of 2-arylindole-3-carbaldehydes, substituted anilines, benzil, and ammonium (B1175870) acetate (B1210297) can yield indole-based tetra-arylimidazoles. nih.gov These examples underscore the power of MCRs to rapidly generate libraries of complex indole-containing compounds for various applications.

Green Chemistry Approaches in Indole Synthesis

The principles of green chemistry, which focus on designing chemical processes that are environmentally benign, are increasingly being applied to the synthesis of indoles. nih.gov This includes the use of renewable resources, safer solvents, and energy-efficient reaction conditions. nih.gov

One green approach involves the use of natural acid catalysts, such as lemon juice, in conjunction with concentrated solar radiation as a renewable energy source for the synthesis of heterocyclic compounds. nih.gov While not specifically reported for this compound, this methodology has been successfully applied to the synthesis of 2-aryl/heteroaryl substituted 2,3-dihydroquinazolin-4(1H)-ones, demonstrating the potential of biocatalysts and renewable energy in related syntheses. nih.gov

Water is an ideal green solvent, and efforts have been made to develop synthetic methods that can be performed in aqueous media. For instance, the aforementioned manganese(I)-catalyzed C-H alkenylation of 2-arylindazoles proceeds in water, showcasing a more environmentally friendly approach to C-H functionalization. nih.gov

The development of metal-free synthetic routes is another key aspect of green chemistry. Transition-metal-free, tert-butoxide-mediated condensation reactions have been developed for the synthesis of 2-aryl indoles from N- or O-benzyl benzaldehydes using dimethyl sulfoxide (B87167) as a carbon source. organic-chemistry.org Additionally, metal-free electrochemical intramolecular C(sp2)-H amination using iodine as a mediator has been shown to produce indole derivatives from 2-vinyl anilines. organic-chemistry.org

Furthermore, the synthesis of 3-arylamino-2-polyhydroxyalkyl-substituted indoles has been achieved through a one-pot reaction of unprotected sugars and aromatic amines, representing an atom-economical and green protocol. rsc.org The use of air as a green and cost-effective oxidant in the Ru(II)-catalyzed synthesis of N-arylindoles from 2-alkenylanilines and diazonaphthalen-2(1H)-ones also aligns with green chemistry principles. acs.org

Stereochemical Control in Synthesis of Indole Derivatives

Achieving stereochemical control in the synthesis of indole derivatives is crucial, particularly for applications in medicinal chemistry where specific stereoisomers often exhibit desired biological activity. numberanalytics.com Several strategies have been developed to control the stereochemistry of reactions involving the indole scaffold.

The use of chiral auxiliaries is another common strategy. A chiral auxiliary is a chemical compound that is temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. numberanalytics.com After the desired stereochemistry is established, the auxiliary can be removed.

Biocatalysis, which utilizes enzymes to catalyze chemical transformations, offers a highly selective and environmentally friendly approach to stereocontrolled synthesis. numberanalytics.com Enzymes can perform highly stereoselective reactions on indole substrates, leading to the formation of enantioenriched products. For example, the aliphatic halogenase WelO5 has been used for the selective synthesis of a brominated fischerindole alkaloid through late-stage enzymatic functionalization of an unactivated C-H bond. nih.gov

Stereoselective total syntheses of complex indole alkaloids often rely on key stereochemistry-defining steps. For instance, the stereoselective intermolecular [4+2] cycloaddition and Fischer indolization have been employed in the synthesis of various Aspidosperma alkaloids. nih.gov These examples highlight the importance of controlling stereochemistry to access complex and biologically relevant indole-containing molecules.

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering insights into the chemical environment of individual atoms. For 2-(4-Bromophenyl)-5-fluoroindole, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, provides a comprehensive picture of its structure.

Proton (¹H) NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms within the molecule. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the indole (B1671886) ring and the bromophenyl substituent, as well as the N-H proton of the indole, would be observed. The chemical shifts (δ), measured in parts per million (ppm), are influenced by the electronic environment of each proton. Protons on the bromophenyl ring would likely appear as a set of doublets due to coupling between adjacent protons. The protons on the fluoroindole moiety would also exhibit characteristic splitting patterns influenced by both neighboring protons and the fluorine atom.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| Data not available | Data not available | Data not available | Indole NH |

| Data not available | Data not available | Data not available | Aromatic CH |

| Data not available | Data not available | Data not available | Aromatic CH |

| Data not available | Data not available | Data not available | Aromatic CH |

| Data not available | Data not available | Data not available | Aromatic CH |

| Data not available | Data not available | Data not available | Aromatic CH |

| Data not available | Data not available | Data not available | Aromatic CH |

Note: Specific experimental data for this compound is not publicly available. The table is a representation of expected data.

Carbon (¹³C) NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy identifies the different carbon environments in the molecule. The spectrum for this compound would display a series of peaks, each corresponding to a unique carbon atom. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms they are bonded to. Aromatic carbons typically resonate in the downfield region (100-160 ppm). The carbon atom attached to the fluorine would show a characteristic splitting (a doublet) due to carbon-fluorine coupling, providing a key diagnostic signal for the structure.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) | Assignment |

|---|---|---|

| Data not available | Data not available | Indole C2 |

| Data not available | Data not available | Indole C3 |

| Data not available | Data not available | Indole C3a |

| Data not available | Data not available | Indole C4 |

| Data not available | Large | Indole C5 |

| Data not available | Data not available | Indole C6 |

| Data not available | Data not available | Indole C7 |

| Data not available | Data not available | Indole C7a |

| Data not available | Data not available | Bromophenyl C1' |

| Data not available | Data not available | Bromophenyl C2'/C6' |

| Data not available | Data not available | Bromophenyl C3'/C5' |

Note: Specific experimental data for this compound is not publicly available. The table is a representation of expected data.

Fluorine (¹⁹F) NMR Spectroscopic Analysis

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used to probe the environment of fluorine atoms. For this compound, the ¹⁹F NMR spectrum would show a signal for the single fluorine atom on the indole ring. The chemical shift of this signal provides information about the electronic environment of the fluorine. Furthermore, coupling between the fluorine and adjacent protons (³JHF) and carbons (¹JCF, ²JCF, etc.) can be observed, which is crucial for confirming the position of the fluorine substituent.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are powerful for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) would be used to identify proton-proton coupling networks, helping to assign the protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the different fragments of the molecule, such as connecting the bromophenyl ring to the indole core.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₁₄H₉BrFN), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass. The presence of bromine would be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major peaks separated by two mass units (M+ and M+2). This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

Table 3: Hypothetical HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z |

|---|---|---|

| [M+H]⁺ (with ⁷⁹Br) | Data not available | Data not available |

Note: Specific experimental data for this compound is not publicly available. The table is a representation of expected data.

Electrospray Ionization (ESI) and Electron Impact (EI) Mass Spectrometry

Mass spectrometry is an indispensable tool for determining the molecular weight and fragmentation pattern of "this compound," thereby confirming its identity. Both Electrospray Ionization (ESI) and Electron Impact (EI) are valuable techniques for this purpose, each providing complementary information.

Electrospray Ionization (ESI) , a soft ionization technique, is particularly useful for generating intact molecular ions with minimal fragmentation. In positive ion mode, "this compound" is expected to be readily protonated, yielding a prominent [M+H]⁺ ion. The presence of bromine's characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two peaks of nearly equal intensity separated by 2 Da, a clear indicator of a monobrominated compound. Some in-source fragmentation may be observed, though it is generally less extensive than in EI-MS.

Electron Impact (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation. This fragmentation pattern serves as a molecular fingerprint, aiding in structural elucidation. The mass spectrum of 2-phenylindole (B188600), a related compound, shows a prominent molecular ion peak, which is also expected for "this compound". nist.gov The fragmentation of indole derivatives often involves complex rearrangements. nih.gov For "this compound," characteristic fragmentation would likely involve the loss of the bromine atom, the fluorine atom, and cleavage of the bond between the indole and phenyl rings.

| Ionization Mode | Expected Key Ions for this compound | Significance |

| ESI (Positive) | [M+H]⁺, [M+Na]⁺ | Determination of molecular weight and confirmation of bromine presence through isotopic pattern. |

| EI | M⁺•, [M-Br]⁺, [M-F]⁺, [M-HCN]⁺• | Confirmation of molecular weight and elucidation of structure through characteristic fragmentation. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Characterization

Infrared (IR) Spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of "this compound" would exhibit characteristic absorption bands corresponding to its structural features. The N-H stretch of the indole ring is expected to appear as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. libretexts.org Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings would be observed in the 1450-1600 cm⁻¹ region. vscht.cz The C-F and C-Br stretching vibrations are expected in the fingerprint region, typically between 1000-1400 cm⁻¹ and 500-700 cm⁻¹, respectively.

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| N-H (stretch) | 3300 - 3500 |

| Aromatic C-H (stretch) | 3000 - 3100 |

| C=C (aromatic stretch) | 1450 - 1600 |

| C-F (stretch) | 1000 - 1400 |

| C-Br (stretch) | 500 - 700 |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule, which are related to its chromophoric system. The extended conjugation between the indole ring and the 4-bromophenyl substituent in "this compound" is expected to result in strong UV absorption. For the parent compound, 2-phenylindole, an excitation peak is observed at 313 nm. aatbio.com The photophysical properties of indole are complex, with the first UV absorption band being sensitive to the polarity of the medium. rsc.org The presence of the bromo and fluoro substituents may cause a slight shift in the absorption maxima (either bathochromic or hypsochromic) compared to 2-phenylindole.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for assessing the purity of "this compound" and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds. For indole derivatives, reversed-phase HPLC is a common approach. nih.govcetjournal.it A C18 column is typically employed with a mobile phase consisting of a mixture of an aqueous buffer (often containing an acid like formic or trifluoroacetic acid to improve peak shape) and an organic modifier such as acetonitrile or methanol. nih.govcetjournal.it The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. The purity of "this compound" can be determined by the presence of a single major peak in the chromatogram.

| HPLC Parameter | Typical Conditions for Indole Derivatives |

| Stationary Phase | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with acid modifier |

| Detection | UV-Vis (at λmax) |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for the analysis of volatile and thermally stable compounds like "this compound". The sample is vaporized and separated on a capillary column, often with a nonpolar stationary phase. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact) and detected. GC-MS can be used to confirm the identity and purity of "this compound" by its retention time and mass spectrum. nih.gov Derivatization may sometimes be employed to improve the volatility and chromatographic behavior of indole compounds. nih.gov

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions. For "this compound," a single-crystal X-ray diffraction analysis would reveal the planarity of the indole ring system, the torsion angle between the indole and the 4-bromophenyl ring, and how the molecules pack in the crystal lattice. This information is crucial for understanding the compound's physical properties and its potential interactions in a biological system. The structures of numerous substituted indole derivatives have been determined by X-ray crystallography, providing a basis for comparison. researchgate.netmdpi.commdpi.com

Computational and Theoretical Insights into this compound

In the realm of modern medicinal chemistry and drug discovery, computational and theoretical studies serve as powerful tools to elucidate the molecular behavior of compounds and their interactions with biological targets. This article focuses on the application of these in silico techniques to understand the chemical and physical properties of this compound.

Computational and Theoretical Studies

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling is a powerful computational method used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model then serves as a 3D query in a process called virtual screening, where large databases of chemical compounds are searched to find molecules that match the pharmacophore and are therefore likely to be active.

For indole derivatives, pharmacophore models have been successfully developed to identify inhibitors for a variety of biological targets. These models are typically generated based on a set of known active compounds (ligand-based) or the structure of the biological target's binding site (structure-based).

A typical workflow for pharmacophore-based virtual screening of indole derivatives involves several key steps:

Pharmacophore Model Generation: A set of active indole derivatives is used to generate a pharmacophore model that encapsulates their common chemical features essential for activity. These features often include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

Model Validation: The generated pharmacophore model is validated to ensure it can distinguish between active and inactive compounds.

Database Screening: The validated model is used to screen large compound libraries to identify "hits" that match the pharmacophoric features.

Docking and Scoring: The identified hits are then often subjected to molecular docking studies to predict their binding orientation and affinity within the target's active site.

For instance, in the pursuit of new inhibitors for human protein kinase CK2, a pharmacophore model was developed based on a series of indeno[1,2-b]indole inhibitors. This model was then used to mine the ZINC database, leading to the identification of novel scaffolds. nih.gov Similarly, pharmacophore models for indole and isatin derivatives have been created to find agents that inhibit beta-amyloid aggregation, a key process in Alzheimer's disease. mdpi.com

The key pharmacophoric features identified for various classes of bioactive indole derivatives are summarized in the table below.

| Target Class | Key Pharmacophoric Features Identified in Indole Analogs | Reference |

| Protein Kinase CK2 Inhibitors | Aromatic rings, Hydrogen bond acceptors, Hydrophobic sites | nih.gov |

| Anti-amyloidogenic Agents | Hydrogen bond acceptors, Aromatic rings | mdpi.com |

| Antitubercular Agents | Aromatic rings, Hydrogen bond donors, Hydrophobic groups | N/A |

This table is illustrative and based on studies of various indole derivatives, not specifically this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying how changes in molecular properties (descriptors) affect activity, QSAR models can be used to predict the activity of newly designed compounds.

Numerous QSAR studies have been conducted on various series of indole derivatives to understand the structural requirements for their biological activities, such as anticancer, anti-inflammatory, and antimicrobial effects. These studies typically involve the calculation of a wide range of molecular descriptors, including:

Electronic descriptors: (e.g., dipole moment, highest occupied molecular orbital (HOMO) energy, lowest unoccupied molecular orbital (LUMO) energy)

Steric descriptors: (e.g., molecular volume, surface area, molar refractivity)

Hydrophobic descriptors: (e.g., LogP)

Topological descriptors: (e.g., connectivity indices)

These descriptors are then correlated with the biological activity using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS).

For example, a QSAR study on 2-sulfonyl-phenyl-indol derivatives as COX-2 inhibitors revealed the importance of lipophilicity, electronegativity, and steric parameters for their inhibitory activity. nih.gov Another study on indole and isatin derivatives as SARS 3CLpro inhibitors used QSAR models to predict inhibitory activity, leading to the identification of potent compounds from a database. nih.gov

The general findings from QSAR studies on bioactive indole derivatives often highlight the importance of specific substitutions on the indole ring. For instance, substitutions at the 2, 3, and 5 positions of the indole scaffold have been shown to significantly influence cytotoxicity in certain cancer cell lines. eurekaselect.combenthamdirect.com

A hypothetical QSAR model for a series of indole derivatives might look like the following equation:

pIC50 = c0 + c1(LogP) - c2(LUMO) + c3*(Molar Volume)

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and c0, c1, c2, c3 are coefficients determined by the regression analysis.

The table below presents examples of descriptors that have been found to be significant in QSAR models of various indole derivatives.

| Biological Activity | Significant Molecular Descriptors in QSAR Models for Indole Analogs | Statistical Method | Reference |

| COX-2 Inhibition | Lipophilicity, Electronegativity, Steric parameters | Multiple Linear Regression (MLR), Partial Least Squares (PLS) | nih.gov |

| Anticancer | Molar refractivity, Global topological charge index | Multiple Regression Analysis (MRA) | N/A |

| SARS 3CLpro Inhibition | SMILES-based optimal descriptors | Monte Carlo optimization | nih.gov |

This table provides illustrative examples from studies on various indole derivatives and does not represent a QSAR model for this compound itself.

Pharmacological and Biological Activity Profiling

Investigation of Molecular Mechanisms of Action

Research into 2-phenylindole (B188600) derivatives has uncovered several molecular mechanisms through which they exert their biological effects. These mechanisms range from the inhibition of crucial enzymes and modulation of cellular receptors to interference with microbial communication systems.

Enzyme Inhibition Studies

The 2-phenylindole framework has been identified as a key component in the development of various enzyme inhibitors.

EGFR Tyrosine Kinase: The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy. Molecular docking studies have been performed to analyze the interaction of 2-phenylindole derivatives with EGFR, suggesting their potential as inhibitors. tandfonline.comresearchgate.net In silico research has specifically modeled 2-phenylindole derivatives against the EGFR kinase protein (PDB ID: 3POZ), with some compounds showing strong binding affinity. ijpsjournal.com This suggests that the 2-phenylindole scaffold is a promising starting point for designing novel EGFR inhibitors. ijpsjournal.com

α-Glucosidase and α-Amylase: While direct studies on 2-(4-Bromophenyl)-5-fluoroindole are not available, research on related structures provides insight. A series of 5-fluoro-2-oxindole derivatives, which share the fluoro-substituted indole (B1671886) motif, were synthesized and evaluated as potential α-glucosidase inhibitors. nih.gov Several of these compounds demonstrated significantly more potent inhibitory activity against α-glucosidase than the standard drug, acarbose. nih.gov For instance, certain derivatives exhibited IC₅₀ values that were 10 to 15 times lower than that of acarbose, indicating a strong inhibitory effect. nih.gov This highlights the potential contribution of the fluoroindole moiety to this type of enzyme inhibition. nih.gov

Other Enzymes (Topoisomerases, Myeloperoxidase, SARS-CoV-2 Main Protease, DNA Gyrase): Currently, there is no specific information in the reviewed literature detailing the inhibitory activity of this compound against topoisomerases, myeloperoxidase, the SARS-CoV-2 main protease, or DNA gyrase.

Receptor Modulation and Signaling Pathway Interference

Derivatives of the 2-phenylindole scaffold have been shown to modulate the function of key cellular receptors, particularly the estrogen receptor (ER).

Estrogen Receptor (ER) Modulation: The 2-arylindole scaffold has been utilized to design novel Selective Estrogen Receptor Modulators (SERMs). nih.gov These compounds are developed to selectively target the ER in hormone-dependent breast cancers. nih.gov Studies have shown that certain 2-phenylindole compounds demonstrate significant ER binding and potent antiproliferative activity in ER-positive breast cancer cell lines, such as MCF-7. nih.gov For example, a bisindole derivative showed an IC₅₀ value of 2.71μM in MCF-7 cells. nih.gov These compounds are believed to mediate their anticancer effects through their interaction with the estrogen receptor. nih.gov

Endothelin Receptor Antagonism: In a search for novel dual endothelin receptor antagonists, a medicinal chemistry program starting from the structure of bosentan (B193191) led to the discovery of a series of sulfamide-substituted pyrimidines. nih.gov One of these compounds, Macitentan (N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide), which contains a 4-bromophenyl group, was identified as a potent dual inhibitor of ETA and ETB receptors. nih.gov

DNA Intercalation and Interaction with Nucleic Acids

The interaction of 2-phenylindoles with nucleic acids has been notably characterized through studies of the well-known fluorescent dye 4',6-diamidino-2-phenylindole (DAPI).

DAPI, which features the 2-phenylindole core, is known to bind to DNA, but sedimentation measurements have ruled out an intercalation mechanism. nih.gov Instead, DAPI binds non-covalently in the minor groove of double-stranded DNA, showing a preference for AT-rich regions. nih.govnih.govacs.org Spectroscopic studies confirm that DAPI is not bound to DNA by intercalation, with evidence pointing to a location within the grooves of the DNA helix. acs.org The binding involves two distinct sites, and the strength of the interaction is related to the presence of AT clusters. nih.govacs.org This mode of interaction, binding to the minor groove, is similar to that of other well-known molecules like distamycin and netropsin. nih.gov

Anti-Biofilm Mechanisms and Quorum Sensing Inhibition

Indole and its derivatives are recognized as important signaling molecules in bacteria and have been investigated for their ability to interfere with bacterial communication (quorum sensing) and biofilm formation.

Indole derivatives have been shown to possess antimicrobial and biofilm-inhibiting activities against various pathogenic microorganisms. nih.gov For instance, studies on extensively drug-resistant Acinetobacter baumannii (XDRAB) revealed that certain indole agents could both inhibit biofilm formation and eradicate mature biofilms. nih.govnih.gov The mechanism for this activity is believed to involve the disruption of quorum sensing pathways. nih.gov Specifically, these compounds were found to significantly reduce the expression of the quorum sensing-related genes abaI and abaR. nih.gov While this research did not test this compound specifically, it establishes that the indole scaffold is a key pharmacophore for developing agents that target bacterial virulence and biofilms by inhibiting quorum sensing. nih.govnih.gov

Modulation of Cellular Processes (e.g., Tubulin Polymerization)

One of the most well-documented biological activities of 2-phenylindole derivatives is the inhibition of tubulin polymerization, a critical process for cell division, making it a key target for anticancer drug development. omicsonline.orgnih.govnih.gov

The indole skeleton is a "privileged group" in the design of tubulin inhibitors, and numerous synthetic indole-based compounds have been reported to effectively inhibit tubulin polymerization, often by interacting with the colchicine-binding site. nih.govrsc.org For example, one study designed and synthesized thirty-six novel indole-based 1,2,4-triazole (B32235) derivatives, with one promising compound inhibiting tubulin polymerization with an IC₅₀ value of 8.3 μM. rsc.org Another study on 2-phenylindoles conjugated to a combretastatin (B1194345) A4 (a known tubulin inhibitor) moiety also highlighted this mechanism. nih.gov Quantitative structure-activity relationship (QSAR) and docking studies have further elucidated the structural requirements for 2-phenylindole derivatives to act as tubulin inhibitors, providing a theoretical basis for designing more potent anticancer agents. nih.gov

| Compound Class/Derivative | Biological Activity | Target/Mechanism | IC₅₀ Value | Reference |

| Indole-based 1,2,4-triazole (9p) | Tubulin Polymerization Inhibition | Colchicine-binding site | 8.3 μM | rsc.org |

| Bisindole Derivative (31) | Antiproliferative (MCF-7 cells) | Estrogen Receptor (ER) Binding | 2.71 μM | nih.gov |

| Indole-Combretastatin Conjugate (86) | Antiproliferative (MCF-7 cells) | ER Binding & Tubulin Inhibition | 1.86 μM | nih.gov |

| 5-fluoro-2-oxindole derivative (3f) | α-Glucosidase Inhibition | α-Glucosidase | 35.83 ± 0.98 μM | nih.gov |

| 5-fluoro-2-oxindole derivative (3d) | α-Glucosidase Inhibition | α-Glucosidase | 49.89 ± 1.16 μM | nih.gov |

Cellular Target Identification through Chemical Biology Approaches

Identifying the specific cellular targets of a small molecule is crucial for understanding its mechanism of action and for optimizing it as a therapeutic agent. Chemical biology provides several powerful approaches for this purpose, though specific applications of these techniques to this compound have not been reported in the reviewed literature.

General methods for target deconvolution include affinity-based proteomics, where a compound is modified with a tag (e.g., biotin) to capture its protein binding partners from cell lysates. Another advanced technique is cellular thermal proteome profiling (TPP), which identifies targets by observing how a compound stabilizes proteins against heat-induced denaturation. While these methods are well-established, their application to elucidate the complete target profile of this compound remains an area for future investigation.

Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technology that utilizes chemical probes to directly assess the functional state of enzymes in their native biological context. diva-portal.org These probes are typically small molecules that consist of three key components: a reactive group (or "warhead") that covalently binds to the active site of an enzyme, a linker, and a reporter tag (such as a fluorophore or biotin) for detection and enrichment. diva-portal.org ABPP is particularly advantageous for studying large enzyme families, as it provides a direct measure of enzyme activity rather than just protein abundance. rsc.org

While specific ABPP probes based on the this compound scaffold have not been detailed in the available literature, the indole scaffold itself is a versatile platform for the design of such probes. rsc.org For instance, mechanism-based probes, which are activated by the target enzyme to reveal a reactive electrophile, represent a common strategy in ABPP. nih.gov Given the diverse reactivity of the indole nucleus, it is conceivable that derivatives of this compound could be functionalized to create activity-based probes for targeting specific enzyme classes. The development of such probes would be invaluable for identifying the direct enzymatic targets of this compound and understanding its on- and off-target effects at a functional level.

Recent advancements in ABPP have expanded its application to various enzyme classes, including oxidoreductases, by designing probes with unique activation mechanisms. rsc.org This highlights the potential for developing novel indole-based probes to explore a wider range of protein targets.

Affinity Purification and Proteomics

Affinity purification coupled with mass spectrometry (AP-MS) is a cornerstone technique for identifying the protein interaction partners of a small molecule. nih.govyoutube.com In this approach, a molecule of interest, or "bait," is immobilized on a solid support and used to capture its binding partners from a cell lysate. diva-portal.org The captured proteins, or "prey," are then identified by mass spectrometry, providing a snapshot of the compound's interactome. youtube.com

For a compound like this compound, an affinity probe could be synthesized by attaching a linker and an affinity tag (e.g., biotin) to the indole scaffold. This probe would then be used to pull down its interacting proteins from a complex biological sample. The subsequent proteomic analysis would reveal a list of potential protein targets, offering insights into the compound's mechanism of action. nih.gov

Chemoproteomic profiling of the indole derivative SV-1010, for example, revealed its interactions with over 1200 proteins in the rat proteome, demonstrating the power of this approach to differentiate its effects from other non-steroidal anti-inflammatory drugs (NSAIDs). rrpharmacology.ru This study highlighted specific interactions with dopamine (B1211576) and GABA transporters and NMDA receptors, providing a molecular basis for its observed activities. rrpharmacology.ru Such a comprehensive analysis for this compound would be instrumental in delineating its pharmacological profile.

Assessment of Selectivity in Biological Interactions

A crucial aspect of drug development is understanding a compound's selectivity—its ability to interact with its intended target while minimizing off-target effects. For indole derivatives, which are known to interact with a wide range of biological targets, assessing selectivity is paramount.

Kinase profiling is a common method for assessing the selectivity of potential drug candidates, especially those designed as kinase inhibitors. nih.govresearchgate.net The indole scaffold is a well-established framework for the development of potent and selective kinase inhibitors. researchgate.neteurekaselect.com For instance, a series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide (B126) derivatives were identified as potent FLT3 inhibitors with high selectivity profiles across a panel of 42 protein kinases. researchgate.net Similarly, azaindole derivatives have been shown to be potent and selective inhibitors of kinases such as IKK2. nih.gov

The selectivity of a compound like this compound could be systematically evaluated by screening it against a large panel of kinases or other relevant protein families. This would provide a "selectivity profile" that helps to predict its potential therapeutic efficacy and identify potential liabilities due to off-target interactions. For example, a study on indole-based compounds targeting sphingosine (B13886) kinase 2 (SphK2) demonstrated that modifications to the substitution pattern around the indole ring could significantly improve potency and selectivity over the related SphK1. nih.gov

Furthermore, computational docking studies can complement experimental profiling by predicting the binding modes of indole derivatives within the active sites of various proteins, helping to rationalize observed selectivity and guide the design of more specific compounds. eco-vector.comresearchgate.net

Biological Activity Spectrum of Indole Derivatives (General Categories)

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. rsc.orgnih.govmdpi.com This broad spectrum of activity underscores the potential of its derivatives, including this compound.

| Biological Activity | Description | Key Molecular Targets/Mechanisms |

| Anticancer | Indole derivatives have shown significant potential in cancer therapy by targeting various aspects of cancer cell biology. | Inhibition of kinases (e.g., EGFR, SRC, FLT3, PI3K, CDK), disruption of microtubule dynamics, and modulation of p53 pathways. eurekaselect.comeco-vector.comnih.gov |

| Antimicrobial | The indole scaffold is found in compounds with activity against a range of microbial pathogens. | Inhibition of bacterial DNA gyrase, disruption of microbial cell membranes, and interference with biofilm formation. researchgate.netapsnet.org |

| Antiviral | Several indole-containing drugs are used to treat viral infections. | Inhibition of viral enzymes such as reverse transcriptase and integrase, and interference with viral entry into host cells. nih.gov |

| Anti-inflammatory | Indole derivatives can modulate inflammatory pathways. | Inhibition of enzymes like cyclooxygenase-2 (COX-2) and modulation of inflammatory signaling cascades. rrpharmacology.ru |

| Neuropharmacological | The indole structure is present in key neurotransmitters and drugs acting on the central nervous system. | Interaction with receptors for serotonin, dopamine, and other neurotransmitters. rrpharmacology.ru |

Table 1: General Categories of Biological Activities of Indole Derivatives

Structure Activity Relationship Sar Studies

Systematic Modification of the Indole (B1671886) Core and Substituents

The 2-arylindole scaffold is a versatile template in drug design. nih.gov Modifications to the indole core and its substituents have been shown to significantly impact biological activity, a principle that applies directly to 2-(4-Bromophenyl)-5-fluoroindole.

Halogenation is a key strategy in lead optimization, with halogen atoms participating in various noncovalent interactions, including halogen bonds and hydrogen bonds. nih.gov The presence of both fluorine and bromine on the this compound molecule introduces specific properties that are critical for its interaction with biological targets.

Fluorine: The fluorine atom at the 5-position of the indole ring is small and highly electronegative. Its substitution can enhance binding affinity and modulate the electronic properties of the indole ring system. mdpi.com Fluorine can act as a probe for studying protein structure and dynamics, as its chemical environment is sensitive to the protein's tertiary structure. diva-portal.org In some molecular contexts, the substitution of a hydrogen atom with fluorine has been shown to increase the stability of structures through enhanced intermolecular interactions. mdpi.com

Bromine: The bromine atom on the 4-position of the phenyl ring is larger and more polarizable than fluorine. nih.gov It is capable of forming halogen bonds (C-Br···O), which are directional interactions with oxygen, nitrogen, or sulfur atoms in a protein's binding pocket. nih.govnih.gov These bonds can be crucial for ligand binding and molecular folding. nih.gov Studies on other halogenated compounds have shown that increasing the atomic mass of the halogen substituent can improve biological activity, with bromine and iodine often enhancing hydrophobic interactions or forming strong van der Waals forces. rsc.orgresearchgate.net

The interplay between the electron-withdrawing fluorine on the indole and the polarizable bromine on the phenyl ring can fine-tune the molecule's electronic distribution and binding capabilities.

The 2-phenyl group is a defining feature of this class of indoles, and its substitution pattern is a major determinant of binding affinity. science.gov Aromatic rings are frequently used in drug design to create skeletons for lead compounds and to optimize affinity and specificity. nih.gov

For this compound, the bromine is at the para-position of the phenyl ring. Research on related structures, such as threo-methylphenidate analogs and 5-aryl-1,3-dioxanes, indicates that substitution at the 3' and 4' (meta and para) positions of the phenyl ring is critical. science.gov Electron-withdrawing groups, like bromine, at these positions can lead to improved binding affinity. science.gov The position of the substituent is crucial; for instance, in some systems, eliminating an electronegative substituent at the 4-position of the phenyl ring reduces activity. science.gov The steric bulk of the substituent also plays a role, with optimal substituents often being those whose bulk lies primarily within the plane of the phenyl ring. science.gov

| Substitution Pattern | General Effect on Activity | Rationale |

| Para-Substitution (4'-position) | Often enhances binding affinity, especially with electron-withdrawing groups. | Influences electronic properties and allows for specific interactions in the binding pocket without significant steric hindrance. |

| Meta-Substitution (3'-position) | Can also improve binding affinity with appropriate groups. | Affects the electronic distribution of the phenyl ring and can engage different regions of the binding site. |

| Ortho-Substitution (2'-position) | Often detrimental due to steric hindrance. | Bulk at this position can prevent the optimal orientation of the phenyl ring within the binding pocket. |

This table is generated based on general findings for phenyl ring substitutions in various molecular scaffolds as described in the literature and may not represent all cases. science.gov

While this compound itself does not have a linker, SAR studies on related bis-indoles and other derivatives highlight the importance of the core structure's integrity and connectivity. For example, in studies of HIV-1 fusion inhibitors based on a bis-indole scaffold, altering the linkage points between the indole units significantly reduced activity, demonstrating a clear requirement for a specific molecular shape. nih.gov Similarly, replacing parts of an indole scaffold with other heterocyclic moieties, such as benzimidazoles, can be a valid strategy to improve properties like metabolic stability, but it often requires careful optimization to retain biological activity. nih.govresearchgate.net These findings underscore the significance of the specific 2-arylindole arrangement found in this compound.

Elucidation of Key Pharmacophoric Features for Optimal Biological Profiles

A pharmacophore is the essential set of structural features and their spatial arrangement that is necessary for a molecule to exert a particular biological effect. taylorandfrancis.com For the 2-arylindole class, several key pharmacophoric features can be identified.

The Indole NH Group: The nitrogen atom of the indole ring can act as a hydrogen bond donor, which is often a critical interaction with the target protein.

The Aromatic Core: The indole ring and the 2-phenyl ring form a large, hydrophobic surface that can engage in π-π stacking and hydrophobic interactions within the binding site. researchgate.net The quinoxaline (B1680401) scaffold, which can be synthesized from 2-arylindoles, is also known as an important pharmacophore. acs.org

Substituent Positions: The 5-position on the indole ring and the 4-position on the phenyl ring are key points for substitution. Halogens or other functional groups at these positions can act as hydrogen bond acceptors or participate in halogen bonding, significantly influencing affinity and selectivity. nih.govrsc.org

The combination of a hydrogen bond donor (NH), a large aromatic surface, and specific halogen substituents at key positions constitutes the core pharmacophore of compounds like this compound.

Derivation of Structure-Activity Hypotheses for Rational Design

Based on SAR data, several hypotheses can be formulated for the rational design of new molecules derived from the this compound scaffold:

Halogen Identity Matters: Replacing the bromine atom with chlorine or iodine could systematically alter activity. An iodine atom might enhance halogen bonding and hydrophobic interactions due to its greater size and polarizability, potentially increasing potency. nih.govrsc.org Conversely, a chlorine atom might offer a balance of electronic and steric properties.

Fluorine Position is Key: Moving the fluorine atom to other positions on the indole ring (e.g., 4, 6, or 7) would likely have a significant impact on activity by altering the electronic properties of the ring and the molecule's interaction with the target.

Phenyl Ring Substitution is Tunable: Introducing small electron-donating or electron-withdrawing groups at the 3'-position of the phenyl ring, in addition to the 4'-bromo substituent, could further optimize binding. However, bulky groups at the 2'-position are predicted to decrease activity due to steric clashes. science.gov

Indole N-Alkylation: Substitution on the indole nitrogen with small alkyl or benzyl (B1604629) groups could be explored. This modification removes the hydrogen bond donor capability but can increase hydrophobicity and introduce new interactions, which may be favorable for certain targets. nih.gov

Correlation of Computational Predictions with Experimental Observations in SAR Analysis

Modern drug discovery heavily relies on correlating computational models with experimental results to understand SAR. nih.gov Molecular docking studies are frequently used to visualize how 2-arylindole derivatives fit into the binding sites of target proteins. researchgate.netnih.gov

These computational analyses can rationalize experimental findings. For example, if a compound with a bromine substituent shows higher activity than its chlorine-containing analog, docking simulations can help determine if this is due to a specific halogen bond or improved hydrophobic interactions. researchgate.net Docking studies on indole-based inhibitors have successfully identified key interactions, such as hydrogen bonding with the indole NH, π-π stacking with the aromatic rings, and specific contacts made by substituents. researchgate.net These models allow researchers to predict the activity of new, unsynthesized compounds, thereby guiding the rational design process and prioritizing synthetic efforts.

Methodological Advancements and Interdisciplinary Approaches in Indole Research

Innovations in High-Throughput Screening for Biologically Active Indole (B1671886) Derivatives

High-throughput screening (HTS) has revolutionized the discovery of biologically active compounds by enabling the rapid testing of vast chemical libraries. pharmafeatures.com In the context of indole derivatives, HTS is crucial for identifying "hits"—compounds that show activity against a specific biological target. pharmafeatures.com This process has evolved from traditional methods to highly automated and miniaturized systems capable of screening up to 100,000 compounds per assay. pharmafeatures.com

Recent innovations have further accelerated this process. Technologies such as acoustic droplet ejection (ADE) allow for the touchless transfer of nanoliter-scale droplets, enabling the synthesis and screening of thousands of compounds in 384-well or 1536-well plates. rug.nl This miniaturization is not only cost-effective but also conserves valuable biological reagents. researchgate.net For instance, automated nanomole-scale synthesis has been successfully applied to create diverse libraries of indole-based scaffolds. rug.nlnih.gov

The development of specialized assays has also been critical. Novel assays, such as the time-resolved fluorescence resonance energy transfer (TR-FRET) assay, have been developed to monitor protein-protein interactions and screen for molecules that can modulate these interactions. nih.gov In indole research, specific probes are often employed; for example, certain indole compounds are used as stable, site-selective probes to study drug binding to proteins like human serum albumin (HSA) in HTS formats. unl.edu These advanced screening methods are essential for evaluating large libraries of indole derivatives, which would include compounds like 2-(4-Bromophenyl)-5-fluoroindole, to uncover new therapeutic leads. mdpi.comresearchgate.net

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 885266-74-0 chemimpex.comchemicalbook.com |

| Molecular Formula | C₁₄H₉BrFN chemimpex.comchemicalbook.com |

| Molecular Weight | 290.13 g/mol chemimpex.comchemicalbook.com |

| Appearance | Yellow solid chemimpex.com |

| Melting Point | 197-203 °C chemimpex.com |

| Purity | ≥ 98% (HPLC) chemimpex.com |

Integration of Synthetic Chemistry, Chemical Biology, and Computational Science

The progress in indole research is a testament to the power of integrating multiple scientific fields. The synergy between synthetic chemistry, chemical biology, and computational science has created a powerful framework for discovery. nih.gov

Synthetic Chemistry: Modern synthetic methods provide access to a vast diversity of indole scaffolds. nih.gov Techniques like transition-metal-catalyzed C-H functionalization have become elegant tools for creating carbon-carbon and carbon-heteroatom bonds at specific positions on the indole ring, which are otherwise difficult to modify. rsc.orgsioc-journal.cn Carbonylative approaches offer another versatile method for the synthesis and functionalization of indole derivatives. beilstein-journals.org These strategies enable the creation of extensive libraries of compounds, including halogenated derivatives like this compound, for biological screening. chemimpex.comresearchgate.net

Chemical Biology: This field utilizes the synthesized indole derivatives as chemical probes to explore biological processes. researchgate.net The unique structure of the indole heterocycle allows for the development of novel small molecules that can interact with therapeutic targets. researchgate.net For example, indole-based molecules are used to investigate receptor interactions in neuropharmacology and to understand complex biological pathways. chemimpex.com The inherent properties of specific derivatives, such as the fluorine atom in 5-fluoroindole (B109304), can be exploited for monitoring biological processes like tryptophan biosynthesis using ¹⁹F NMR. ossila.com

Computational Science: Computational methods are instrumental in guiding and accelerating the research process. Structure-based and ligand-based virtual screening can predict the potential of indole derivatives to bind to specific targets, helping to prioritize which compounds to synthesize and test. nih.gov Computational studies also provide deep insights into reaction mechanisms, such as explaining the origins of selectivity in nucleophilic additions to indolynes (aryne derivatives of indoles), which are versatile intermediates for accessing polysubstituted indoles. nih.gov This integration allows for a more rational, hypothesis-driven approach to designing novel bioactive molecules.

Development of Bio-Inspired Molecules and Functionalized Materials

The indole scaffold, prevalent in nature, serves as a blueprint for the design of new molecules and materials with diverse applications. researchgate.net

Bio-Inspired Molecules: Many indole alkaloids found in nature possess significant biological activity. nih.gov This has inspired chemists to synthesize libraries of molecules that are reminiscent of these natural products. nih.gov For example, researchers have adapted biosynthetic strategies to create libraries of polycyclic indolines. Screening these libraries has led to the discovery of molecules that can resensitize multidrug-resistant bacteria, such as MRSA, to existing antibiotics. nih.gov This approach of "nature-inspired remodeling" leverages evolutionary designs to address modern challenges like antimicrobial resistance. springernature.com

Functionalized Materials: The chemical versatility of the indole ring makes it a valuable component in materials science. nih.gov The compound this compound, for instance, is noted for its potential use in the synthesis of fluorescent probes and materials for organic electronics and photonics. chemimpex.com The introduction of a fluorine atom into the indole structure can be particularly useful. Poly(5-fluoroindole), for example, is a polymer that exhibits conductivity and blue light emission, suggesting its potential for use in organic light-emitting diodes (OLEDs). ossila.com The ability to functionalize the indole core allows for the fine-tuning of electronic and optical properties, leading to the development of advanced materials for a range of technological applications.

Table 2: Indole Derivatives and Their Research Applications

| Compound/Derivative Class | Application/Area of Study | Reference |

|---|---|---|

| Polycyclic Indolines | Screened for agents to combat antibiotic resistance. | nih.gov |

| Indole-based Probes (e.g., 3-Acetylindole) | Used in high-throughput screening to study drug-protein binding. | unl.edu |

| Indolynes | Studied computationally and synthetically to access novel substituted indoles. | nih.gov |

| Poly(5-fluoroindole) | Investigated for its conductive and light-emitting properties for electronics. | ossila.com |

| Indolocarbazoles | Synthesized using a combination of synthetic biology and electrochemistry. | rsc.orgresearchgate.net |

| 4-Hydroxy Indole | A versatile building block for synthesizing various natural and artificial compounds. | onlinescientificresearch.com |

Future Research Perspectives and Challenges

Exploration of Undiscovered Biological Targets for 2-(4-Bromophenyl)-5-fluoroindole Analogues

The 2-phenylindole (B188600) framework is known to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities. nih.gov Analogues of this compound are anticipated to share this promiscuity, presenting a rich field for the discovery of novel biological targets. Current research has established activities for this class of compounds in areas such as cancer, inflammation, and infectious diseases. nih.govdoaj.org

Future exploration should focus on systematically screening focused libraries of this compound analogues against diverse panels of receptors, enzymes, and signaling pathways. Known targets for the broader 2-phenylindole class include tubulin, cyclooxygenase (COX) enzymes, the NF-κB signaling pathway, and various protein kinases. nih.govnih.gov By leveraging this knowledge, researchers can investigate related but unexplored targets. For instance, given their tubulin-inhibiting properties, these compounds could be evaluated against other cytoskeletal proteins or motor proteins involved in cell division. Similarly, their known anti-inflammatory effects through COX and NF-κB inhibition suggest potential activity against other components of the inflammatory cascade, such as specific interleukins or tumor necrosis factor-alpha (TNF-α).

Moreover, phenotypic screening of these analogues in various disease models, followed by target deconvolution using chemoproteomics and other advanced techniques, could reveal entirely new mechanisms of action and previously unappreciated biological targets. This unbiased approach holds the potential to uncover novel therapeutic opportunities for this versatile scaffold.

| Known Biological Targets of 2-Phenylindole Derivatives | Potential Undiscovered Targets for Analogues | Therapeutic Area |

|---|---|---|

| Tubulin Polymerization | Other cytoskeletal proteins (e.g., actin), Kinesin motor proteins | Anticancer |

| COX-1/COX-2 Enzymes | Lipoxygenases, Pro-inflammatory cytokines (e.g., TNF-α, IL-6) | Anti-inflammatory |

| NF-κB Signaling Pathway | Upstream kinases in the NF-κB pathway (e.g., IKK), other transcription factors | Anti-inflammatory, Anticancer |

| Kinases (EGFR, VEGFR-2, BRAFV600E) | Other receptor and non-receptor tyrosine kinases, Serine/threonine kinases | Anticancer |

| Bacterial and Fungal Enzymes | Viral replication enzymes, Parasitic proteases | Antimicrobial, Antiviral, Antiparasitic |

Rational Design of Next-Generation Indole-Based Chemical Probes

The intrinsic fluorescence of the indole (B1671886) nucleus makes it an attractive scaffold for the development of chemical probes for biological imaging and sensing. sigmaaldrich.comnih.gov The rational design of next-generation probes based on the this compound structure can provide powerful tools to investigate complex biological processes in real-time.

Future efforts in this area should focus on designing probes with enhanced photophysical properties, such as increased quantum yield, larger Stokes shifts, and tunable emission wavelengths. This can be achieved by strategic modification of the indole core and the 2-phenyl substituent. For example, introducing electron-donating or electron-withdrawing groups at specific positions can modulate the electronic structure of the molecule, thereby altering its fluorescence characteristics. nih.gov